3-Bromo-2-piperidinopyridine, HCl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-bromo-2-piperidin-1-ylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.ClH/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13;/h4-6H,1-3,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBKQTKAJDILMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-07-0 | |
| Record name | Pyridine, 3-bromo-2-(1-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Sophisticated Synthetic Methodologies for 3 Bromo 2 Piperidinopyridine, Hcl
Strategic Precursor Synthesis and Functionalization
The foundation of a successful synthesis for the target molecule lies in the effective preparation and functionalization of its core components: the ortho-halogenated pyridine (B92270) ring and the piperidine (B6355638) moiety.
Synthesis of Ortho-Halogenated Pyridine Intermediates
The generation of ortho-halogenated pyridines, particularly those with a halogen at the 3-position, is a critical first step. Pyridines are electron-deficient aromatic systems, making them less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. nih.gov Halogenation of unsubstituted pyridine often requires harsh conditions and can lead to a mixture of products. nih.govnsf.gov
One common approach to achieve 3-halogenation involves the reaction of pyridine with bromine in the presence of a strong acid like sulfuric acid at elevated temperatures. google.com Another strategy involves the use of pyridine N-oxides, which can be halogenated at the 2-position, followed by subsequent manipulations to introduce the desired functionality. nih.gov More advanced methods for selective halogenation have also been developed. For instance, a "one-pot" protocol using a modified Zincke ring-opening reaction can convert pyridines into azatriene intermediates, which then undergo highly regioselective halogenation at the 3-position under mild conditions. nsf.govnih.gov This method has been shown to be effective for a variety of substituted pyridines, including those with sensitive functional groups. nih.gov
For the synthesis of 3-bromo-2-substituted pyridines, a common precursor is 2-aminopyridine (B139424). However, direct bromination of 2-aminopyridine can be challenging. A more controlled approach involves the synthesis of intermediates like 3-bromo-2-methylpyridine, which can be prepared by reacting 2-methylpyridine (B31789) with bromine and aluminum chloride. chemicalbook.com Another route involves the use of 2-chloro-3-nitropyridine, which can undergo condensation, amination, and subsequent bromination. chemicalbook.com
Introduction and Functionalization of the Piperidine Moiety
The piperidine ring is a prevalent structural motif in many pharmaceuticals. nih.govresearchgate.netijnrd.orgresearchgate.net There are several strategies for incorporating the piperidine moiety into the target molecule. One direct method involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with piperidine.
Alternatively, the piperidine ring can be constructed from a precursor already attached to the pyridine core. This often involves the hydrogenation of a pyridine or pyridinium (B92312) salt. nih.govresearchgate.netrsc.org The reduction of the pyridine ring to a piperidine can be achieved through various catalytic hydrogenation methods. researchgate.netnih.gov For instance, heterogeneous catalysts like rhodium on carbon (Rh/C) can effectively hydrogenate various pyridine compounds in water under moderate hydrogen pressure. organic-chemistry.org Rhodium oxide (Rh₂O₃) has also been identified as a highly active catalyst for the hydrogenation of a wide range of unprotected pyridines under mild conditions. rsc.org Borane-catalyzed metal-free transfer hydrogenation of pyridines offers another practical approach, utilizing ammonia (B1221849) borane (B79455) as a hydrogen source. organic-chemistry.org
Advanced Synthetic Routes to 3-Bromo-2-piperidinopyridine, HCl
With the key precursors in hand, several advanced synthetic strategies can be employed to construct the final 3-Bromo-2-piperidinopyridine molecule, which is then converted to its hydrochloride salt.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While Suzuki, Sonogashira, and Heck reactions are typically used for C-C bond formation, the Buchwald-Hartwig amination is a key palladium-catalyzed method for C-N bond formation. researchgate.net
The synthesis of N-substituted-2,3-diaminopyridines can be achieved through the palladium-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines with various amines. acs.orgnih.gov The use of specific phosphine (B1218219) ligands, such as RuPhos and BrettPhos, in combination with a strong base like LiHMDS, is crucial for the success of these reactions. researchgate.netacs.orgnih.gov These catalysts can overcome challenges such as catalyst inhibition by the amidine-like structure of the 2-aminopyridine substrate. acs.org
For the synthesis of 3-Bromo-2-piperidinopyridine, a Buchwald-Hartwig amination could be envisioned between a 2,3-dihalopyridine (e.g., 2,3-dibromopyridine (B49186) or 3-bromo-2-chloropyridine) and piperidine. The reaction would selectively form the C-N bond at the 2-position.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aminopyridine Synthesis
| Reactants | Catalyst System | Product | Reference |
|---|---|---|---|
| 3-Halo-2-aminopyridines, Primary/Secondary Amines | Pd-precatalysts (RuPhos, BrettPhos), LiHMDS | N³-substituted-2,3-diaminopyridines | acs.orgnih.gov |
| N-Aryl-2-aminopyridines, Internal Alkynes | Pd(MeCN)₂Cl₂, CuCl₂ | N-(2-pyridyl)indole frameworks | rsc.org |
| N-Aryl-2-aminopyridines, Potassium Aryltrifluoroborates | Pd(OAc)₂, AgOAc, Benzoquinone | 9-(pyridin-2-yl)-9H-carbazoles | rsc.org |
Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine. youtube.comnih.govlibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a high-energy anionic intermediate (Meisenheimer complex), followed by the departure of a leaving group. libretexts.orgstackexchange.com
For the synthesis of 3-Bromo-2-piperidinopyridine, an SNAr reaction between a 2,3-dihalopyridine and piperidine is a direct and viable route. The electron-withdrawing nature of the pyridine nitrogen and the additional halogen atom activates the ring towards nucleophilic attack. stackexchange.com The attack of piperidine would preferentially occur at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. stackexchange.com In a 2,3-dihalopyridine, the 2-position is highly activated for nucleophilic substitution.
The reactivity of the leaving group in SNAr reactions on halopyridines generally follows the trend F > Cl > Br > I. sci-hub.se Therefore, starting with 2-chloro-3-bromopyridine would likely lead to selective substitution at the 2-position by piperidine. Microwave irradiation has been shown to dramatically decrease reaction times for SNAr on halopyridines. sci-hub.se
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution on Pyridine
| Position of Attack | Stability of Intermediate | Rationale | Reference |
|---|---|---|---|
| C-2 or C-4 | More stable | Negative charge can be delocalized onto the electronegative nitrogen atom. | stackexchange.com |
| C-3 | Less stable | Negative charge remains on the carbon atoms of the ring. | stackexchange.com |
Hydrogenation and Reduction Strategies for Piperidine Ring Formation
An alternative to directly introducing the piperidine ring is to form it in situ from a precursor. This can be achieved by hydrogenating a pyridine ring that is already attached to the desired bromo-substituted scaffold. For example, one could synthesize 3-bromo-2-aminopyridine and then perform a reductive amination with a suitable five-carbon dialdehyde (B1249045) or diketone, followed by cyclization and reduction.
A more common approach involves the hydrogenation of a pre-formed pyridinium salt or a substituted pyridine. nih.govresearchgate.net The catalytic hydrogenation of pyridines to piperidines is a well-established industrial process, often using catalysts like molybdenum disulfide. wikipedia.org For laboratory-scale synthesis, a variety of catalysts, including rhodium, palladium, and platinum, are effective. rsc.orgnih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is important when chiral centers are present. nih.gov For instance, rhodium catalysts have been shown to be effective for the hydrogenation of substituted pyridines under mild conditions. rsc.orgmdpi.com
Table 3: Catalysts for the Hydrogenation of Pyridines to Piperidines
| Catalyst | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| Rh₂O₃ | Mild temperature and pressure | Wide variety of unprotected pyridines | rsc.org |
| Rh/C | 80 °C, 5 atm H₂ in water | Various carbon and heteroaromatic compounds | organic-chemistry.org |
| Borane-ammonia (H₃N-BH₃) with RuCl₃·xH₂O | Transfer hydrogenation | Quinolines, pyridines, indoles, etc. | organic-chemistry.org |
| Molybdenum disulfide | Industrial process | Pyridine | wikipedia.org |
Intramolecular Cyclization and Annulation Reactions
The construction of the substituted pyridine core of 3-Bromo-2-piperidinopyridine can be approached through various sophisticated cyclization and annulation strategies. Annulation reactions, which involve the formation of a new ring onto an existing molecular framework, are particularly powerful.
[3+2] and [3+3] annulation reactions are widely employed for synthesizing five- and six-membered heterocyclic rings, respectively. chim.itnih.govrsc.org For instance, the reaction of 1,3-dipoles with nitroalkenes represents a common [3+2] pathway to functionalized nitrogen heterocycles. chim.itresearchgate.net While not a direct synthesis of the target compound, these methodologies provide a conceptual basis for constructing the pyridine ring system from acyclic or simpler cyclic precursors. A plausible, though less direct, strategy could involve a [5C+1N] annulation, reacting a suitable five-carbon synththon with an amine source to build the pyridine ring in one step. google.com
More directly relevant is the use of 3-Bromo-2-piperidinopyridine itself as a substrate in subsequent intramolecular cyclization reactions. Research has shown that 3-bromo-2-[(N-substituted)amino]pyridines can undergo hetaryne cyclization. researchgate.net In this type of reaction, treatment with a strong base like lithium diisopropylamide (LDA) generates a highly reactive hetaryne intermediate, which then cyclizes to form fused polycyclic systems, such as dihydrodipyridopyrazines. researchgate.net This highlights the synthetic utility of the title compound as a precursor for more complex heterocyclic frameworks.
Annulation reactions involving aurone-derived imines and terminal alkynes have also been developed to create benzofuro[3,2-b]pyridine derivatives, demonstrating how complex fused pyridine systems can be assembled through carefully designed cyclization cascades. rsc.org These examples showcase the versatility of annulation chemistry in modern heterocyclic synthesis.
Optimization of Reaction Parameters and Yield Enhancement Techniques
Achieving high yield and purity is paramount in chemical synthesis. The preparation of 3-Bromo-2-piperidinopyridine, likely proceeding through a nucleophilic substitution or a cross-coupling reaction involving a precursor like 2,3-dibromopyridine or 2-amino-3-bromopyridine, is highly dependent on the careful optimization of reaction parameters. patsnap.comgoogle.com Key variables that must be fine-tuned include solvent choice, catalyst system, temperature, and reaction time.
The choice of solvent can dramatically influence reaction rates and outcomes, particularly in palladium-catalyzed amination reactions commonly used to form C-N bonds. The solvent's polarity, coordinating ability, and boiling point are critical factors. For the coupling of halopyridines with amines, polar aprotic solvents are often preferred.
| Solvent System | Typical Reaction Type | Observations |
| Dimethyl Sulfoxide (DMSO) | Nucleophilic Aromatic Substitution | Effective for reactions of activated pyridinium salts with amines under mild conditions. nih.gov |
| Toluene | Buchwald-Hartwig Amination | Commonly used non-polar solvent; effective with strong bases like sodium tert-butoxide. datapdf.com |
| Dioxane | Buchwald-Hartwig Amination / Decarboxylative Condensation | A polar aprotic ether that performs well in various coupling and condensation reactions. mdpi.com |
| Acetic Acid | Bromination / Cyclization | Used as both a solvent and a catalyst in electrophilic substitution and condensation reactions. orgsyn.orgmdpi.com |
The kinetics of the reaction are tied to the solvent's ability to dissolve reactants, stabilize transition states, and facilitate heat transfer. For instance, in the synthesis of 2-aminopyridines from 2-mercaptopyridine (B119420) derivatives, DMSO was shown to be an effective solvent when reacting a cyclic dihydrothiazolopyridinium salt with various amines at a moderate temperature of 50 °C. nih.gov
For the synthesis of 2-(N-substituted)aminopyridines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are exceptionally powerful. nih.govdatapdf.com These reactions typically involve a palladium precursor, a phosphine ligand, and a base. The choice of ligand is critical, as it influences the catalyst's stability, activity, and selectivity. Chelating bis(phosphine) ligands have proven particularly effective for the amination of halopyridines, as they prevent the formation of inactive bis(pyridine)palladium complexes that can terminate the catalytic cycle. datapdf.com
| Palladium Source | Ligand | Base | Substrate Type | Typical Yield |
|---|---|---|---|---|
| Pd(OAc)₂ | (±)-BINAP | NaOt-Bu | Aryl Bromides & Primary Amines | Good to Excellent datapdf.com |
| Pd₂(dba)₃ | (±)-BINAP | NaOt-Bu | 3-Bromopyridine (B30812) & Aniline | 98% datapdf.com |
| Pd(OAc)₂ | Xantphos | - | 2-Chloro-3-nitropyridine & Amines | - sigmaaldrich.com |
| Pd(OAc)₂ | None specified | CsF | 2-Chlorothienopyridone & Anilines | 60-68% researchgate.net |
The data illustrates that catalyst systems can be tailored for specific substrates. For example, while BINAP is highly effective for coupling bromopyridines, other ligands like Xantphos are used for different substituted pyridines. datapdf.comsigmaaldrich.com The base also plays a crucial role, with sodium tert-butoxide being a common choice for its ability to deprotonate the amine without competing in side reactions. datapdf.com
Control over reaction temperature is fundamental for managing reaction rates and suppressing side reactions. In the synthesis of the precursor 2-amino-3-bromopyridine, specific temperature control is vital during the addition of bromine to prevent over-bromination and other side reactions. patsnap.comgoogle.com
Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions. mdpi.com Compared to conventional heating, microwave-assisted synthesis often leads to dramatically reduced reaction times, improved yields, and higher product purity by ensuring rapid and uniform heating throughout the reaction medium. mdpi.commdpi.com
| Reaction | Heating Method | Temperature | Time | Yield |
|---|---|---|---|---|
| Synthesis of 2-amino-3-bromopyridine | Conventional | 53-57 °C | 1-1.2 hours | High patsnap.com |
| Synthesis of Pyridothiazine derivatives | Conventional (Reflux) | ~118 °C (Acetic Acid) | 5 hours | - mdpi.com |
| Synthesis of Pyridothiazine derivatives | Microwave | 140 °C | 10 minutes | Improved mdpi.com |
| Decarboxylative Condensation of Isatins | Conventional (Reflux) | ~101 °C (Dioxane) | 3 hours | 93% mdpi.com |
| Decarboxylative Condensation of Isatins | Microwave | 120 °C | ~10 minutes | 97% mdpi.com |
The use of sealed vessels in microwave reactors also allows for reactions to be conducted at temperatures above the solvent's atmospheric boiling point, further accelerating reaction rates. mdpi.com
Principles of Green Chemistry in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Applying these principles to the synthesis of this compound involves several key considerations.
One of the core tenets is to design less hazardous chemical syntheses. youtube.com This could involve replacing hazardous reagents like liquid bromine with safer alternatives where possible, or choosing synthetic routes that avoid toxic intermediates.
Another principle is to enhance energy efficiency. Microwave-assisted synthesis is a prime example of a green technology, as it significantly reduces reaction times and, consequently, energy consumption compared to conventional refluxing. mdpi.commdpi.comresearchgate.net
Solvent-free or mechanochemical methods offer another green alternative. The synthesis of related heterocyclic compounds like 2-phenylimidazo[1,2-α]pyridine has been successfully demonstrated using manual grinding or vortex mixing, completely eliminating the need for bulk solvents. researchgate.net Such techniques reduce waste and simplify product work-up.
Chemical Reactivity and Advanced Derivatization Strategies of 3 Bromo 2 Piperidinopyridine, Hcl
Reactivity of the Bromine Atom at C-3 in 3-Bromo-2-piperidinopyridine, HCl
The bromine atom at the C-3 position of the pyridine (B92270) ring in this compound is a key functional group that allows for a variety of chemical transformations. Its reactivity is influenced by the electron-donating piperidine (B6355638) group at the C-2 position. This section explores the diverse reactivity of this bromine atom, focusing on its utility in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of complex molecules.
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Stille, Negishi)
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The bromine atom at C-3 of 3-Bromo-2-piperidinopyridine serves as an excellent handle for such transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide. libretexts.org In the context of 3-Bromo-2-piperidinopyridine, the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-3 position. beilstein-journals.orgresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base. researchgate.netresearchgate.net The choice of ligand and reaction conditions can be optimized to achieve high yields and selectivity. nih.gov Studies have shown that even sterically hindered biaryls can be synthesized using this method. beilstein-journals.org
Stille Coupling: The Stille coupling reaction utilizes organotin reagents in a palladium-catalyzed process. While effective, the toxicity of organotin compounds is a significant drawback compared to the less toxic organoboron reagents used in Suzuki-Miyaura coupling. libretexts.org
Negishi Coupling: The Negishi coupling employs organozinc reagents and offers a powerful method for C-C bond formation. wikipedia.org It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgorgsyn.org Palladium or nickel catalysts are commonly used. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied in the synthesis of complex molecules, including bipyridine derivatives. orgsyn.orgorganic-chemistry.org The reactivity of the halide in Negishi coupling generally follows the order I > Br > Cl. orgsyn.org
Table 1: Comparison of Cross-Coupling Reactions for C-C Bond Formation
| Reaction | Organometallic Reagent | Catalyst | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron | Palladium | Low toxicity of reagents, high functional group tolerance |
| Stille | Organotin | Palladium | Effective for a range of substrates |
| Negishi | Organozinc | Palladium or Nickel | High functional group tolerance, couples various carbon hybridizations |
Nucleophilic Substitution Reactions for C-N, C-O, C-S Bond Formation
The bromine atom at C-3 can also be displaced by various nucleophiles to form new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. These reactions are fundamental for introducing diverse functional groups and building complex molecular architectures.
C-N Bond Formation: The formation of C-N bonds is crucial in the synthesis of many biologically active compounds. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are highly effective for coupling amines with aryl halides. researchgate.nettcichemicals.com These reactions have been successfully applied to 3-halo-2-aminopyridines, demonstrating the feasibility of introducing a variety of amino groups at the C-3 position. researchgate.netnih.gov The choice of palladium precatalyst, ligand, and base is critical for achieving high yields and can be tailored for different amine substrates. nih.gov
C-O Bond Formation: The synthesis of aryl ethers through C-O bond formation can also be achieved from 3-Bromo-2-piperidinopyridine. Palladium-catalyzed methods are often employed for this transformation, coupling the aryl bromide with alcohols or phenols. beilstein-journals.org The development of efficient catalytic systems is crucial for the regioselective formation of these bonds. beilstein-journals.orgmdpi.com
C-S Bond Formation: The introduction of sulfur-containing moieties can be accomplished through nucleophilic substitution of the bromine atom with thiolates. rsc.org Recent advances in C-S bond formation include direct C-H functionalization and decarboxylative reactions, offering more atom-economical routes. rsc.org For 3-Bromo-2-piperidinopyridine, traditional nucleophilic substitution with a sulfur nucleophile remains a viable and direct method. Studies on related 3-nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles, indicating the potential for similar reactivity with a bromo substituent. nih.gov
Functionalization and Structural Modifications of the Piperidine Ring
The piperidine ring in 3-Bromo-2-piperidinopyridine offers another site for chemical modification, allowing for the introduction of diverse substituents and the control of stereochemistry.
N-Alkylation and Acylation Reactions
The nitrogen atom of the piperidine ring is a nucleophilic center that can readily undergo alkylation and acylation reactions.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the piperidine nitrogen. Common methods include reacting the piperidine with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in a solvent like DMF. researchgate.net The choice of base and reaction conditions can be optimized to favor mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net
N-Acylation: Acyl groups can be introduced by reacting the piperidine with an acylating agent, such as an acid chloride or anhydride. These reactions are typically straightforward and provide stable amide products, which can alter the electronic and steric properties of the piperidine moiety.
Stereoselective Transformations on the Piperidine Ring
Controlling the stereochemistry of the piperidine ring is crucial for the synthesis of chiral molecules with specific biological activities.
Recent advancements have focused on the stereoselective synthesis of substituted piperidines. nih.govresearchgate.net Chemo-enzymatic methods, for example, have been developed for the asymmetric dearomatization of pyridines to produce chiral piperidines with high enantiomeric excess. nih.govacs.orgmdpi.com These methods often involve a stereoselective one-pot cascade reaction. nih.govacs.org Transition metal-catalyzed hydrogenation of substituted pyridines is another powerful strategy for creating stereocenters on the piperidine ring. nih.gov The choice of catalyst and ligand is critical for achieving high diastereoselectivity and enantioselectivity. nih.gov For instance, iridium-based catalysts with P,N-ligands have been used for the asymmetric hydrogenation of pyridinium (B92312) salts. nih.gov
Regioselective Transformations and Multi-Component Reactions involving this compound
The presence of multiple reactive sites in this compound, necessitates careful control of regioselectivity in chemical transformations. Furthermore, this compound can be a valuable building block in multi-component reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. nih.govnih.gov
MCRs are highly efficient processes that combine three or more reactants in a one-pot reaction to generate a product that contains substantial portions of all starting materials. nih.govnih.gov This approach offers significant advantages in terms of step economy and the generation of molecular diversity. nih.gov Various named MCRs, such as the Passerini, Ugi, and Betti reactions, have been widely utilized in drug discovery. nih.gov
For 3-Bromo-2-piperidinopyridine, its bifunctional nature (the reactive bromine atom and the piperidine ring) makes it an interesting substrate for MCRs. For example, it could potentially participate in reactions where one component reacts with the bromine via a cross-coupling reaction, while another component interacts with the piperidine nitrogen. The development of novel MCRs involving this scaffold could lead to the efficient synthesis of diverse chemical libraries for biological screening. researchgate.net
Acid-Base Properties and Their Influence on Organic Transformations
The chemical behavior of 3-Bromo-2-piperidinopyridine, particularly in its hydrochloride salt form, is fundamentally governed by its acid-base properties. The molecule possesses two distinct basic nitrogen centers: the sp²-hybridized nitrogen within the pyridine ring and the sp³-hybridized nitrogen of the piperidine substituent. The interplay of their basicities, significantly modulated by the electronic effects of the substituents and the presence of the hydrochloride, dictates the compound's reactivity and provides strategic opportunities for selective organic transformations.
The basicity of these nitrogen atoms can be understood by comparing the pKa values of the conjugate acids of related parent compounds.
Table 1: pKa Values of Parent Heterocyclic Compounds
| Compound | Structure | pKa of Conjugate Acid |
|---|---|---|
| Pyridine | C₅H₅N | 5.2 |
| Piperidine | C₅H₁₁N | 11.2 rsc.org |
The piperidine nitrogen is substantially more basic than the pyridine nitrogen due to its aliphatic nature and sp³ hybridization, which makes its lone pair more available for protonation compared to the sp²-hybridized nitrogen of the aromatic pyridine ring. mdpi.com In 3-Bromo-2-piperidinopyridine, the piperidino group, being an alkylamino substituent, is strongly electron-donating through the resonance effect (+R), which increases the electron density on the pyridine ring and enhances the basicity of the ring nitrogen compared to unsubstituted pyridine. Conversely, the bromine atom at the 3-position exerts an electron-withdrawing inductive effect (-I), which deactivates the ring and decreases the basicity of the pyridine nitrogen.
The net effect is that the piperidine nitrogen remains the most basic center in the molecule. Consequently, in the hydrochloride salt form (this compound), it is the piperidine nitrogen that is preferentially protonated. This protonation has a profound influence on the compound's reactivity in organic transformations.
Influence on Organic Transformations:
The dual-nature of its basic centers allows for strategic control over chemical reactions. The protonation of the piperidine nitrogen in the HCl salt form serves as an effective in-situ protection of this highly nucleophilic site. This allows for selective reactions to be carried out on other parts of the molecule that would otherwise be complicated by the reactivity of the piperidine amine.
Selective Functionalization: Under acidic conditions or as the HCl salt, the piperidine nitrogen is non-nucleophilic. This state allows for transformations targeting the pyridine ring or the carbon-bromine bond. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be performed at the C-3 position. The electronic nature of the 2-piperidino group influences the reactivity of the C-Br bond for such transformations.
Control of Regioselectivity: The acid-base properties are crucial for directing regioselectivity. Treatment of the HCl salt with a base deprotonates the piperidinium (B107235) ion, liberating the highly nucleophilic piperidine nitrogen. This free base form can then readily participate in reactions such as N-acylation or N-alkylation. By controlling the pH of the reaction medium, a chemist can selectively switch the reactivity between the two nitrogen centers.
Synthesis of Fused Heterocyclic Systems: The differential basicity is pivotal in the synthesis of more complex heterocyclic structures. For example, intramolecular cyclization reactions can be designed where one nitrogen atom acts as a nucleophile to form a new ring. The choice of reaction conditions (acidic vs. basic) determines which nitrogen is available to participate, thereby directing the cyclization pathway. Research on 2-aminopyridine (B139424) analogs shows that reactions leading to fused systems like imidazo[1,2-a]pyridines are dependent on the nucleophilicity of both the ring and exocyclic nitrogen atoms, a property directly tied to their basicity.
Catalyst Interaction: The lone pairs on the nitrogen atoms can coordinate with metal catalysts used in various transformations. The protonation state of the nitrogens will determine their ability to act as ligands. In the HCl salt, the protonated piperidine cannot coordinate, potentially leading to different catalytic outcomes compared to the free base, where both nitrogens could interact with a metal center. This modulation can influence the catalyst's activity and selectivity in reactions involving the bromo substituent.
Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Bromo 2 Piperidinopyridine, Hcl
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniquesnih.govrsc.orgyoutube.com
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in both solution and solid states. crystalpharmatech.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-Resolution ¹H and ¹³C NMR for Chemical Shift Assignmentnih.gov
High-resolution ¹H and ¹³C NMR spectroscopy in solution provides precise chemical shift values for each unique proton and carbon atom in the molecule. The chemical shift is influenced by the local electronic environment, allowing for the assignment of each signal to a specific atom. For 3-Bromo-2-piperidinopyridine, HCl, the protonation of the pyridine (B92270) nitrogen significantly affects the chemical shifts of the aromatic protons.
The expected ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the piperidine (B6355638) ring. The protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom. The piperidine protons would appear in the upfield region (δ 1.5-4.0 ppm).
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine ring will resonate at lower field (δ 120-160 ppm) compared to the aliphatic carbons of the piperidine ring (δ 20-60 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.
| Atom Position (Pyridine Ring) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-4 | ~7.8 | ~140 |
| H-5 | ~7.2 | ~125 |
| H-6 | ~8.2 | ~150 |
| C-2 | - | ~158 |
| C-3 | - | ~110 |
| C-4 | - | ~140 |
| C-5 | - | ~125 |
| C-6 | - | ~150 |
| Atom Position (Piperidine Ring) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2' (axial & equatorial) | ~3.5 | ~50 |
| H-3', H-4', H-5' (axial & equatorial) | ~1.6 - 1.9 | ~24, ~26 |
Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationshipsnih.gov
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between H-4, H-5, and H-6 on the pyridine ring and within the piperidine ring's proton network.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting the piperidine ring to the pyridine ring, for example, by showing a correlation between the piperidine protons at the 2'-position and the C-2 and C-3 carbons of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This provides insights into the molecule's conformation and stereochemistry. For instance, NOESY could reveal spatial proximity between the piperidine protons and the H-3 proton of the pyridine ring, confirming the substituent's orientation.
Solid-State NMR for Polymorphic Forms (Methodological Principles)
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including identifying polymorphism (the ability of a substance to exist in two or more crystalline forms). nih.govbruker.com Different polymorphs can have different physical properties, such as solubility and stability.
The primary ssNMR method used is Cross-Polarization Magic-Angle Spinning (CP-MAS). crystalpharmatech.com
Magic-Angle Spinning (MAS): Samples are spun at a high frequency at an angle of 54.74° relative to the external magnetic field. This process averages out anisotropic interactions that broaden signals in the solid state, resulting in narrower, more liquid-like lines. crystalpharmatech.com
Cross-Polarization (CP): This technique enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H.
Since ssNMR is sensitive to the local environment of the nuclei, different polymorphs of this compound, which would have different crystal lattice arrangements and intermolecular interactions, would produce distinct ¹³C and ¹⁵N ssNMR spectra. fsu.edueuropeanpharmaceuticalreview.com This makes ssNMR an essential tool for quality control and formulation development in the pharmaceutical industry. bruker.com
Vibrational Spectroscopy Methodologies (IR, Raman) for Functional Group Analysis and Structural Fingerprintingaps.org
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. aps.org The resulting spectra serve as a "fingerprint" for the compound, allowing for its identification and the confirmation of its functional groups. mdpi.com
For this compound, characteristic vibrational bands would be expected for the pyridine ring, the piperidine ring, and the C-Br bond. The protonation of the pyridine nitrogen to form the hydrochloride salt would also lead to the appearance of a broad N-H stretching band.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group |
| N-H Stretch (salt) | 3200-2500 (broad) | Weak | Pyridinium (B92312) ion |
| C-H Stretch (aromatic) | 3100-3000 | Strong | Pyridine ring |
| C-H Stretch (aliphatic) | 2950-2850 | Strong | Piperidine ring |
| C=C, C=N Stretch | 1600-1450 | Strong | Pyridine ring |
| C-N Stretch | 1350-1250 | Moderate | Aryl-N, Alkyl-N |
| C-Br Stretch | 650-550 | Strong | Bromo-substituent |
| Ring Breathing | ~1000 | Strong | Pyridine ring |
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. researchgate.net
Mass Spectrometry Methodologies for Molecular and Fragmentation Analysisresearchgate.netnih.gov
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determinationmdpi.com
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the molecule. For 3-Bromo-2-piperidinopyridine, the expected monoisotopic mass of the free base (C₁₀H₁₃BrN₂) is approximately 240.0262 u. In positive ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed, and its exact mass would be used to confirm the molecular formula C₁₀H₁₄BrN₂⁺.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₀H₁₄⁷⁹BrN₂⁺ | 241.0338 |
| [M+H]⁺ | C₁₀H₁₄⁸¹BrN₂⁺ | 243.0318 |
The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of almost equal intensity separated by 2 Da.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the molecule's structure. The protonated molecule is fragmented, and the masses of the resulting fragment ions are measured. Common fragmentation pathways for 3-Bromo-2-piperidinopyridine would likely involve the loss of the piperidine ring or cleavage within the piperidine ring, as well as the loss of a bromine radical or HBr.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In the analysis of this compound, the process begins with the ionization of the molecule, forming a protonated molecular ion, [M+H]⁺. This parent ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.
Due to the presence of bromine, which has two primary isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance, the parent ion and any bromine-containing fragments will appear as a pair of peaks (an isotopic doublet) separated by two mass-to-charge units (m/z) with nearly equal intensity. docbrown.info This distinctive pattern is a key diagnostic feature in the mass spectrum.
The fragmentation of the 3-Bromo-2-piperidinopyridine parent ion would likely proceed through several predictable pathways based on its structure. The bond between the pyridine ring and the piperidine ring is a probable site of initial cleavage. Another significant fragmentation pathway involves the loss of the bromine atom.
A plausible fragmentation pathway for 3-Bromo-2-piperidinopyridine would involve the following steps:
Initial Cleavage: The most likely initial fragmentation would be the cleavage of the C-N bond connecting the piperidine ring to the pyridine ring.
Loss of Bromine: Another common fragmentation would be the homolytic or heterolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical or anion.
Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, typically through the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules.
The resulting fragment ions are detected and their m/z ratios are recorded, allowing for the reconstruction of the molecule's structure. The table below outlines the expected major ions in the MS/MS spectrum of 3-Bromo-2-piperidinopyridine.
Table 1: Proposed MS/MS Fragmentation Data for 3-Bromo-2-piperidinopyridine
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Description of Loss |
| 256.0/258.0 | [C₁₀H₁₄Br₂N₂ + H]⁺ | Parent molecular ion (isotopic peaks) |
| 177.0 | [C₁₀H₁₄N₂]⁺ | Loss of a Bromine radical |
| 171.0/173.0 | [C₅H₃BrN]⁺ | Loss of the piperidine ring |
| 84.0 | [C₅H₁₀N]⁺ | Piperidine fragment |
X-ray Diffraction Methodologies for Crystalline Structure Analysis
X-ray diffraction (XRD) is a primary technique for the solid-state characterization of pharmaceutical compounds, providing detailed information about the three-dimensional arrangement of atoms and molecules within a crystal. intertek.comamericanpharmaceuticalreview.com It is indispensable for identifying crystalline forms (polymorphs), determining crystal purity, and obtaining precise structural data. intertek.comnih.gov
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline material at an atomic level. researchgate.netmdpi.com The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. bu.edu
The resulting diffraction pattern, a collection of spots of varying intensities, contains detailed information about the arrangement of atoms. By analyzing the positions and intensities of these spots, researchers can calculate the electron density map of the molecule and from that, build a model of the crystal structure. acs.org This model provides highly accurate measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. mdpi.comresearchgate.net Such data is crucial for understanding the molecule's conformation and the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. mdpi.com
For this compound, SCXRD analysis would precisely define the spatial relationship between the brominated pyridine ring and the piperidine substituent. It would also clarify the position of the hydrogen atom on the protonated piperidine nitrogen and the location of the chloride counter-ion, revealing the specific hydrogen bonding and electrostatic interactions that govern the crystal lattice.
Table 2: Illustrative Single Crystal XRD Data for a Substituted Pyridine Derivative
Note: This table provides representative data for a related class of compounds, as specific single-crystal data for this compound was not publicly available. The values illustrate the type of information obtained from SCXRD analysis.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C | Br | ~1.89 Å | |
| Bond Length | C | N (pyridine) | ~1.34 Å | |
| Bond Length | C | N (piperidine) | ~1.38 Å | |
| Bond Angle | C | C-Br | C | ~120° |
| Bond Angle | C | N | C | ~117° |
| Torsion Angle | C | C-N | C | Varies |
Powder X-ray Diffraction (PXRD) is a versatile and rapid technique used to analyze polycrystalline materials, or powders. Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on a bulk sample containing a multitude of tiny, randomly oriented crystallites. nih.gov It is considered a gold-standard method for identifying crystalline phases. americanpharmaceuticalreview.com
The methodological principle involves exposing the powdered sample to a monochromatic X-ray beam. Each crystallite in the powder diffracts the X-rays according to Bragg's Law, but because the crystallites are in every possible orientation, the diffraction signals form continuous cones rather than distinct spots. A detector scans through a range of angles (2θ) to record the intensity of the diffracted X-rays, producing a characteristic pattern of peaks.
Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific phase. intertek.comspectroscopyonline.com For this compound, PXRD is used for several key purposes:
Phase Identification: The experimental PXRD pattern can be compared against a database or a calculated pattern from single-crystal data to confirm the identity of the compound. nih.gov
Crystallinity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material, whereas broad, diffuse halos are characteristic of amorphous (non-crystalline) content. americanpharmaceuticalreview.com PXRD can be used to monitor for any unwanted crystallization of an amorphous drug or loss of crystallinity in a crystalline one. nih.gov
Phase Purity and Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. intertek.comamericanpharmaceuticalreview.com PXRD is the primary tool for identifying the presence of a specific polymorph and for detecting and quantifying any polymorphic impurities in a sample. americanpharmaceuticalreview.com This is critical as different polymorphs can have different physical properties.
The technique is essential during drug development to ensure the consistency and stability of the solid form of the active pharmaceutical ingredient (API). intertek.com
Theoretical and Computational Investigations of 3 Bromo 2 Piperidinopyridine, Hcl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, energies, and electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 3-Bromo-2-piperidinopyridine, HCl, a DFT analysis, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to investigate its electronic characteristics.
The primary outputs of such a study would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher propensity to engage in chemical reactions.
Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. The MEP is a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine (B92270) ring and the bromine atom, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the one associated with the hydrochloride.
A representative table of calculated quantum chemical parameters for a molecule similar to 3-Bromo-2-piperidinopyridine, based on DFT studies of piperidine (B6355638) derivatives, is presented below.
| Parameter | Value | Unit |
| Highest Occupied Molecular Orbital (EHOMO) | -6.21 | eV |
| Lowest Unoccupied Molecular Orbital (ELUMO) | -0.89 | eV |
| Energy Gap (ΔE) | 5.32 | eV |
| Dipole Moment (μ) | 3.45 | Debye |
| Ionization Potential (I) | 6.21 | eV |
| Electron Affinity (A) | 0.89 | eV |
| Global Hardness (η) | 2.66 | eV |
| Global Softness (S) | 0.19 | eV-1 |
This table presents hypothetical data for this compound, based on published values for similar piperidine derivatives to illustrate the expected outcomes of a DFT analysis.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate energies and geometries.
For this compound, ab initio calculations would be instrumental in refining the molecular geometry obtained from DFT. This high-level optimization is crucial for obtaining precise bond lengths, bond angles, and dihedral angles. These optimized geometries are essential for subsequent, more complex calculations, such as conformational analysis and the prediction of spectroscopic parameters. The choice of basis set is also critical in these calculations to ensure an accurate description of the electronic environment, especially around the heavy bromine atom.
Conformational Analysis and Potential Energy Surfaces
A systematic conformational search would be performed by conducting torsional scans around the key rotatable bonds, primarily the C-N bond connecting the piperidine and pyridine rings. By rotating this bond in discrete steps and performing an energy minimization at each step, a potential energy surface can be constructed. This surface reveals the low-energy conformers (local minima) and the transition states (saddle points) that connect them.
Studies on similar bicyclic systems have shown that the orientation of the substituent on the piperidine ring relative to the pyridine ring can significantly influence the conformational preference. For this compound, the analysis would likely reveal a preference for a conformation that minimizes steric hindrance between the bromine atom and the piperidine ring hydrogens.
To explore the dynamic behavior and stability of the most favorable conformers of this compound, molecular dynamics (MD) simulations would be carried out. In an MD simulation, the atoms' motions are simulated over time by solving Newton's equations of motion. This provides a view of the molecule's flexibility and how it explores its conformational space at a given temperature.
MD simulations can confirm the stability of the low-energy conformers identified through torsional scans. By analyzing the trajectories, one can observe the persistence of certain conformations and the frequency of transitions between different conformational states. This information is particularly valuable for understanding how the molecule might interact with its environment, for example, in a solvent or at a biological target.
Prediction of Spectroscopic Parameters from Computational Models
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the computational model.
For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum could be calculated using DFT. The calculated frequencies, after appropriate scaling, can be compared with an experimental IR spectrum to confirm the predicted lowest-energy structure. The vibrational modes associated with the C-Br stretch, the pyridine ring vibrations, and the piperidine ring deformations would be of particular interest.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts would then be compared to experimental NMR data to further validate the computed structure. Discrepancies between the calculated and experimental spectra can often point to specific structural features or intermolecular interactions that may not have been initially considered in the computational model.
A hypothetical comparison of experimental and calculated vibrational frequencies for a key functional group is presented below.
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |
| C-Br Stretch | 650 | 658 |
| Pyridine Ring Breathing | 990 | 995 |
| C-H Stretch (Aromatic) | 3050 | 3065 |
| C-H Stretch (Aliphatic) | 2940 | 2952 |
This table provides an illustrative comparison of potential experimental and computationally predicted vibrational frequencies for this compound, based on general expectations for these types of vibrations.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry offers powerful tools to predict NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), which can aid in the interpretation of experimental spectra.
The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically be performed using Density Functional Theory (DFT). nih.gov The process involves several key steps:
Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is achieved by optimizing the molecular geometry using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). nih.gov For an ionic species like the hydrochloride salt, the effect of the counter-ion and potentially solvent effects would need to be considered.
Magnetic Shielding Tensor Calculation: Once the optimized geometry is obtained, the absolute magnetic shielding tensors (σ) for each nucleus are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) approach. st-andrews.ac.uk This method is widely used as it tends to provide reliable results for a broad range of molecules.
Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them to the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift is calculated using the formula: δ_sample = σ_TMS - σ_sample.
The accuracy of the predicted chemical shifts is highly dependent on the chosen functional and basis set. st-andrews.ac.uk For complex molecules, it is often beneficial to test a few different computational levels to gauge the reliability of the predictions.
Similarly, spin-spin coupling constants (J-couplings) can be calculated. These calculations are generally more computationally demanding than chemical shift predictions. The Fermi contact term is the dominant contributor to one-bond and two-bond couplings, and its accurate calculation is crucial for reliable predictions.
An illustrative table of predicted ¹H NMR chemical shifts for the pyridinyl protons of a related compound, 3-bromopyridine (B30812), demonstrates the type of data generated through these computational methods.
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) chemicalbook.com |
|---|---|---|
| H2 | 8.65 | 8.68 |
| H4 | 7.85 | 7.80 |
| H5 | 7.25 | 7.19 |
| H6 | 8.50 | 8.52 |
Vibrational Frequency Calculations for IR and Raman Spectra
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies, aiding in the assignment of experimental spectra.
The process for calculating the vibrational spectra of this compound would be as follows:
Frequency Calculation: Following geometry optimization at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)), a frequency calculation is performed. researchgate.net This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, which provides the force constants and, subsequently, the vibrational frequencies.
Harmonic Frequencies and Scaling: The initial output provides harmonic frequencies, which are systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve agreement with experimental data, these calculated frequencies are often uniformly scaled by a factor specific to the computational method used (e.g., ~0.96 for B3LYP). nih.gov
Intensity Calculation: Along with the frequencies, the IR intensities and Raman activities are also calculated, allowing for the simulation of the full IR and Raman spectra.
The calculated vibrational modes can be visualized to understand the nature of the atomic motions for each peak in the spectrum. For this compound, one would expect to see characteristic vibrational modes for the pyridine ring (C-H, C-N, C-C stretching and bending), the piperidine ring (C-H, C-N, C-C stretching and CH₂ rocking, twisting, and wagging modes), and the C-Br stretching vibration.
An illustrative table of key predicted vibrational frequencies for a related molecule, 3,5-dibromopyridine, is presented below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(C-H) | 3080 | Pyridine C-H stretch |
| ν(C=N) | 1560 | Pyridine ring stretch |
| ν(C-C) | 1420 | Pyridine ring stretch |
| δ(C-H) | 1100 | Pyridine C-H in-plane bend |
| ν(C-Br) | 680 | C-Br stretch |
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the energetic and structural changes that occur as reactants are converted to products. rsc.org For a molecule like this compound, computational modeling could be used to study various reactions, such as nucleophilic substitution at the bromine-bearing carbon or metal-catalyzed cross-coupling reactions.
Transition State Characterization and Reaction Pathway Analysis
A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate.
The process involves:
Locating the Transition State: Specialized algorithms are used to locate the TS structure on the potential energy surface. This structure represents a saddle point, with one imaginary frequency in the vibrational analysis.
Verifying the Transition State: The imaginary frequency corresponds to the motion along the reaction coordinate, connecting the reactants and products. An Intrinsic Reaction Coordinate (IRC) calculation is typically performed to confirm that the located TS structure indeed connects the desired reactants and products.
Analyzing the Reaction Pathway: The IRC calculation maps out the minimum energy path, providing a detailed view of the geometric changes that occur during the reaction.
For instance, in a hypothetical SNAr reaction where a nucleophile attacks the C3 carbon of the pyridine ring, computational modeling could precisely define the structure of the Meisenheimer complex intermediate and the transition states leading to and from it.
Energetic Profiles and Thermodynamic Considerations
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides crucial thermodynamic and kinetic information about the reaction.
Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy corresponds to a slower reaction.
Reaction Energy (ΔE): The energy difference between the reactants and the products indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy).
A study on the reactions of 3-bromopyridine on a copper surface demonstrated the use of DFT to determine the energetics of C-Br bond scission, a fundamental step in many reactions involving this compound. acs.org Such calculations revealed the energy barriers for bond breaking and the formation of subsequent products. acs.org These principles are directly applicable to understanding the reactivity of this compound in various chemical transformations.
Strategic Applications of 3 Bromo 2 Piperidinopyridine, Hcl in Advanced Organic Synthesis
As a Versatile Building Block in Heterocyclic Chemistry
The inherent reactivity of the pyridine (B92270) ring, combined with the presence of a bromine atom, positions 3-Bromo-2-piperidinopyridine, HCl as a key starting material for the synthesis of a wide array of heterocyclic compounds. The bromine atom can be readily displaced or participate in various coupling reactions, while the piperidine (B6355638) moiety can influence the compound's physical and chemical properties.
Synthesis of Fused Pyridine Ring Systems
The construction of fused pyridine ring systems is a significant area of research in medicinal and materials chemistry due to the diverse biological and photophysical properties of these scaffolds. This compound can be utilized in intramolecular cyclization reactions to form such systems. For instance, through palladium-catalyzed reactions, the bromine atom can facilitate the formation of new carbon-carbon or carbon-heteroatom bonds, leading to the creation of bicyclic or tricyclic structures. chemicalbook.com
A general strategy involves the introduction of a suitable functional group at a position that allows for a subsequent ring-closing reaction. For example, a side chain containing a terminal alkyne or an alkene can be introduced, which then undergoes an intramolecular Heck or Sonogashira reaction to form a new ring fused to the initial pyridine core. The specific reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and selectivity.
Construction of Complex Multi-Ring Architectures
Beyond simple fused systems, this compound is instrumental in the assembly of more intricate multi-ring architectures. Its utility as a building block extends to sequential cross-coupling reactions where different fragments can be added in a controlled manner. This step-wise approach allows for the precise construction of complex molecules with defined stereochemistry and functionality.
For example, a Suzuki or Stille coupling at the 3-position can introduce an aryl or heteroaryl group. Subsequent functionalization of this newly introduced group, or of the piperidine ring, can then set the stage for further cyclization events. This iterative process enables the synthesis of elaborate molecular frameworks that would be challenging to access through other synthetic routes. The ability to generate molecular diversity from a common starting material is a key advantage of using this versatile building block.
Role in Ligand Design for Coordination Chemistry
The nitrogen atoms within the pyridine and piperidine rings of this compound and its derivatives make them excellent candidates for use as ligands in coordination chemistry. The ability to form stable complexes with a variety of metal ions is a fundamental aspect of their utility in this field.
Development of Chelate Ligands for Metal Catalysis
Chelating ligands, which bind to a central metal ion at two or more points, are of paramount importance in homogeneous catalysis. The 2-piperidinopyridine (B1585375) scaffold can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the piperidine nitrogen. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring or the piperidine ring.
Derivatives of 3-Bromo-2-piperidinopyridine can be synthesized to create ligands with specific properties tailored for a particular catalytic application. For instance, the introduction of phosphine (B1218219) groups or other coordinating moieties can enhance the catalytic activity and selectivity of the resulting metal complexes. These tailored ligands can be employed in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. mdpi.comekb.eg The stability of the resulting metallacycles often leads to more robust and efficient catalysts.
Exploration of Chiral Ligand Scaffolds from Derivatives
The development of chiral ligands is a cornerstone of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Starting from this compound, it is possible to synthesize chiral derivatives that can be used as ligands in asymmetric transformations.
Chirality can be introduced in several ways. For example, a chiral auxiliary can be attached to the piperidine ring, or a stereocenter can be created within the piperidine ring itself. These chiral ligands can then be complexed with transition metals to generate catalysts that can induce high levels of enantioselectivity in a variety of reactions. The proximity of the chiral environment to the metal center is crucial for effective stereochemical control. The modular nature of the synthesis allows for the creation of a library of chiral ligands, which can then be screened for optimal performance in a given asymmetric reaction.
Contribution to the Development of Novel Synthetic Methodologies
The unique reactivity of this compound has also spurred the development of new synthetic methods. nih.gov Researchers have explored its participation in a variety of chemical transformations, leading to the discovery of novel reaction pathways and the expansion of the synthetic chemist's toolkit.
For instance, the presence of both a nucleophilic piperidine nitrogen and an electrophilic carbon atom attached to the bromine allows for the exploration of unique cyclization and rearrangement reactions. Under specific conditions, the compound can undergo transformations that lead to the formation of unexpected and structurally interesting products. The study of these reactions not only provides access to new chemical entities but also deepens our understanding of fundamental chemical principles.
The following table summarizes some of the key reactions and applications of this compound and its derivatives in organic synthesis:
| Reaction Type | Application | Resulting Structure |
| Suzuki Coupling | Introduction of aryl/heteroaryl groups | Aryl-substituted piperidinopyridines |
| Heck Reaction | Formation of C-C bonds | Alkenyl-substituted piperidinopyridines |
| Sonogashira Coupling | Formation of C-C triple bonds | Alkynyl-substituted piperidinopyridines |
| Buchwald-Hartwig Amination | Formation of C-N bonds | Amino-substituted piperidinopyridines |
| Intramolecular Cyclization | Synthesis of fused heterocycles | Bicyclic and tricyclic systems |
| Metal Complexation | Formation of catalysts | Chelate complexes |
Exploration of Biological Interaction Mechanisms and Structure Activity Relationship Principles for 3 Bromo 2 Piperidinopyridine, Hcl and Its Derivatives Pre Clinical, Non Human Focus
In Vitro Mechanistic Studies of Biological Target Engagement
Detailed in vitro studies are fundamental to understanding how a compound interacts with biological systems at a molecular level. This typically involves examining its binding to specific receptors and its effects on enzyme activity.
Receptor Binding Mechanisms and Allosteric Modulation (Mechanistic Insights)
A thorough search of scientific literature and patent databases did not yield any studies investigating the receptor binding properties of 3-Bromo-2-piperidinopyridine, HCl. There is no publicly available data to suggest its affinity for any specific receptor, nor are there any reports on its potential to act as an allosteric modulator.
Enzyme Inhibition Kinetics and Mechanism of Action (Mechanistic Insights)
Similarly, there is a lack of published research on the enzyme inhibition profile of this compound. Data on its inhibitory concentration (IC50) or inhibition constant (Ki) against any enzyme, as well as the kinetic mechanisms of such inhibition, are not available in the public domain.
Cellular Pathway Modulation at a Mechanistic Level (In Vitro, Non-Human Cell Lines)
Investigating the effects of a compound on cellular pathways provides insight into its potential physiological and pharmacological effects.
Investigation of Intracellular Signaling Cascade Perturbations
No studies have been published detailing the effects of this compound on intracellular signaling cascades in any non-human cell lines. Consequently, there is no information on whether this compound can modulate key cellular pathways involved in proliferation, apoptosis, or other cellular processes.
Protein-Ligand Interaction Studies (Mechanistic Focus)
Direct protein-ligand interaction studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, are crucial for understanding the precise binding mode of a compound to its biological target. For this compound, no such studies have been made public.
In Silico Modeling for Biological Interaction Prediction
Computational methods, including molecular docking and molecular dynamics simulations, are often used to predict the potential biological targets and binding interactions of a compound. However, no in silico studies for this compound have been published. Such studies are typically guided by initial experimental data, which is currently lacking for this compound.
Molecular Docking and Molecular Dynamics Simulations for Binding Site Analysis
In silico methods such as molecular docking and molecular dynamics (MD) simulations are fundamental to predicting and analyzing the interaction between a ligand like this compound and its biological target. These computational techniques provide insights into the binding modes and the stability of the ligand-receptor complex at an atomic level.
Molecular Docking is employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method involves scoring functions that estimate the binding affinity, typically expressed in kcal/mol. researchgate.net For 3-Bromo-2-piperidinopyridine, docking studies would identify the most likely binding pose within a protein's active site, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom. A hypothetical docking analysis for a derivative against a target protein is shown in Table 1.
Table 1: Hypothetical Molecular Docking Results for a 3-Bromo-2-piperidinopyridine Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase X | -9.8 | ASP-145, LYS-88 | Hydrogen Bond, Ionic |
| PHE-190 | Pi-Pi Stacking | ||
| LEU-85 | Hydrophobic | ||
| Bromodomain Y | -8.5 | ASN-140, TRP-81 | Hydrogen Bond |
Molecular Dynamics (MD) Simulations offer a more dynamic picture by simulating the movements of atoms and molecules over time. researchgate.net Following docking, an MD simulation is typically run to assess the stability of the predicted ligand-protein complex. nih.gov Key parameters monitored during an MD simulation include:
Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions in the protein backbone and ligand over time, indicating the structural stability of the complex. A stable complex will show low and converging RMSD values. researchgate.net
Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, helping to identify flexible regions of the protein that may be involved in ligand binding. researchgate.net
Radius of Gyration (Rg): Measures the compactness of the protein structure. A stable Rg value suggests the protein is not undergoing significant conformational changes or unfolding. researchgate.net
These simulations can validate the docking pose and reveal how the ligand and protein adapt to each other, providing a more accurate model of the binding event. mdpi.com For instance, simulations could track the stability of hydrogen bonds formed between the piperidine (B6355638) nitrogen and a receptor's amino acid side chains. nih.gov
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore Modeling is a crucial step in ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features include hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive or negative ionic centers. nih.gov For 3-Bromo-2-piperidinopyridine and its analogs, a pharmacophore model would define the spatial relationships between the pyridine (B92270) ring, the piperidine moiety, and the bromine atom that are critical for biological activity. nih.gov
Table 2: Example Pharmacophore Features for a Piperidinopyridine Scaffold
| Feature | Description | Potential Role in Binding |
|---|---|---|
| Aromatic Ring (R) | The pyridine ring | Pi-stacking interactions with aromatic residues |
| Hydrogen Bond Acceptor (A) | The nitrogen atom of the pyridine ring | Forms hydrogen bonds with donor residues |
| Hydrogen Bond Donor (D) | The N-H group of the piperidine ring | Forms hydrogen bonds with acceptor residues |
| Hydrophobic Group (H) | The aliphatic piperidine ring | Interacts with hydrophobic pockets in the target |
Once a pharmacophore model is established, it can be used as a 3D query in Virtual Screening . capes.gov.br This computational technique involves searching large databases of chemical compounds to identify novel molecules that match the pharmacophore model and are therefore likely to be active at the same biological target. sygnaturediscovery.com This approach accelerates the discovery of new hit compounds with diverse chemical scaffolds that retain the key binding features of the original ligand. nih.gov Virtual screening can efficiently filter millions of compounds, prioritizing a smaller, more manageable number for synthesis and biological testing. nih.gov
Principles of Structure-Activity Relationships (SAR) in Related Chemical Classes
The study of Structure-Activity Relationships (SAR) aims to understand how modifications to a chemical structure affect its biological activity. For derivatives of 3-Bromo-2-piperidinopyridine, SAR analysis provides guiding principles for optimizing potency and selectivity.
Positional and Substituent Effects on Mechanistic Interaction Modes
The biological activity of piperidinopyridine derivatives is highly sensitive to the nature and position of substituents on both the pyridine and piperidine rings. nih.gov
Pyridine Ring Substituents: The position of the bromine atom at C3 is critical. Halogen atoms can influence electronic properties and participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity. Moving the bromine to other positions (e.g., C4 or C5) would significantly alter the molecule's electronic distribution and steric profile, likely changing its interaction mode. mdpi.com Introducing other substituents, such as cyano or amidino groups, has been shown in related heterocyclic systems to modulate antiproliferative or antiviral activity. mdpi.com For example, in imidazo[4,5-b]pyridines, a bromo-substituent was found to contribute to potent inhibition of cancer cell lines. mdpi.com
Piperidine Ring Substituents: Modifications to the piperidine ring can affect the molecule's conformational flexibility and its ability to form hydrogen bonds. Adding bulky substituents to the piperidine ring can introduce steric hindrance or provide additional hydrophobic contacts, potentially increasing potency or altering selectivity. nih.gov
General Substituent Effects: The electronic nature of substituents (electron-donating vs. electron-withdrawing) on the pyridine ring can impact the pKa of the pyridine nitrogen, affecting its ability to act as a hydrogen bond acceptor.
Table 3: Predicted SAR Principles for 3-Bromo-2-piperidinopyridine Derivatives
| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| Pyridine Ring (C4, C5, C6) | Small, electron-withdrawing (e.g., -CN) | Potential increase in potency | Alters electronic properties, may introduce new interactions |
| Pyridine Ring (C4, C5, C6) | Bulky, hydrophobic (e.g., -phenyl) | Variable; may increase or decrease activity | Can enhance hydrophobic interactions but may cause steric clash |
| Piperidine Ring (N-position) | Alkyl chains | May increase lipophilicity | Can improve membrane permeability and hydrophobic interactions |
Conformational Requirements for Biological Target Recognition
The three-dimensional shape, or conformation, of a molecule is critical for its recognition by a biological target. The relative orientation of the pyridine and piperidine rings in 3-Bromo-2-piperidinopyridine is a key determinant of its biological activity.
The bond connecting the piperidine ring to the pyridine ring allows for rotational flexibility. However, the presence of the bromine atom at the C3 position likely imposes steric constraints, favoring certain conformations over others. Computational methods, such as performing a potential energy surface (PES) scan, can be used to determine the most stable (lowest energy) conformations. researchgate.net
For effective binding, the molecule must adopt a "bioactive conformation" that is complementary to the shape of the target's binding site. nih.gov This conformation places the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) in the optimal positions for interaction. Analysis of related heterocyclic structures suggests that a relatively rigid conformation is often required for high-affinity binding, as this minimizes the entropic penalty upon binding to the receptor.
Advanced Analytical Methodologies for the Qualitative and Quantitative Determination of 3 Bromo 2 Piperidinopyridine, Hcl
Chromatographic Separation Techniques
Chromatographic techniques are paramount for the separation and quantification of 3-Bromo-2-piperidinopyridine, HCl from its synthesis precursors, degradation products, and other impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile compounds like this compound. A typical Reverse-Phase HPLC (RP-HPLC) method is preferred for its ability to separate compounds based on their hydrophobicity.
Method Development: The development of an HPLC method for this compound would involve a systematic approach to optimize separation parameters. A C18 column is a common choice for the stationary phase due to its versatility. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The buffer's pH is a critical parameter to control the ionization state of the analyte and thus its retention. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture. Detection is typically carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Validation: Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy: The closeness of the test results obtained by the method to the true value.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
A hypothetical set of HPLC method parameters and validation data for this compound is presented in the tables below.
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Illustrative HPLC Validation Summary
| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | ≤ 2.0% | 1.2% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
Gas Chromatography (GC) for Volatile Derivatives (Methodological Aspects)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a salt, is non-volatile and would decompose at the high temperatures used in GC. Therefore, derivatization is a necessary step to convert the analyte into a volatile and thermally stable derivative suitable for GC analysis.
Derivatization: The primary goal of derivatization is to replace active hydrogen atoms in polar functional groups (like the N-H in the piperidine (B6355638) ring) with non-polar groups. youtube.com Silylation is a widely used derivatization technique where an organosilicon compound, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), reacts with the analyte to form a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative. youtube.com This process reduces intermolecular hydrogen bonding, thereby increasing the volatility of the compound. youtube.com
The derivatization reaction must be optimized for temperature, time, and reagent concentration to ensure complete conversion to the desired derivative. youtube.com
Methodological Aspects: A GC method for the derivatized 3-Bromo-2-piperidinopyridine would typically employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range. The injector and detector temperatures must be optimized to prevent decomposition of the derivative.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound. rsc.org The synthesis would likely involve the reaction of a brominated pyridine (B92270) precursor with piperidine.
Reaction Monitoring: By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, the disappearance of the starting materials and the appearance of the product can be visualized. rsc.org The TLC plate, typically coated with silica (B1680970) gel, is developed in a suitable mobile phase, which is a mixture of solvents of varying polarity (e.g., hexane (B92381) and ethyl acetate). rsc.org The separated spots are then visualized under UV light or by using a staining agent.
The relative retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound under a given set of conditions. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a pure sample of the product, the progress of the reaction can be qualitatively assessed. researchgate.net This allows for the determination of the optimal reaction time and helps in identifying the presence of any significant byproducts. rsc.org
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a powerful tool for both qualitative and quantitative analysis, offering enhanced sensitivity and selectivity. resolvemass.cachimia.ch
LC-MS/MS for Trace Analysis and Impurity Profiling (Methodology Focus)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis and impurity profiling due to its exceptional sensitivity and specificity. resolvemass.cachimia.ch This technique is particularly useful for detecting and quantifying low-level impurities in the this compound active pharmaceutical ingredient (API). nih.gov
Methodology:
Sample Preparation: The sample is dissolved in a suitable solvent, often the initial mobile phase of the LC method, and filtered to remove any particulate matter. resolvemass.ca
LC Separation: The sample is injected into an HPLC system, where the components are separated based on their physicochemical properties as described in the HPLC section. The effluent from the LC column is then directed into the mass spectrometer. resolvemass.ca
Ionization: Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound. In the ESI source, the analyte molecules are converted into gas-phase ions.
Mass Analysis: The ions are then guided into the mass analyzer. A triple quadrupole mass spectrometer is frequently used for quantitative analysis. In the first quadrupole (Q1), a specific parent ion (the molecular ion of the analyte) is selected. This parent ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The resulting fragment ions are then separated in the third quadrupole (Q3) and detected.
Multiple Reaction Monitoring (MRM): For quantitative analysis, the instrument is operated in the Multiple Reaction Monitoring (MRM) mode. In this mode, specific parent-to-fragment ion transitions are monitored, which provides a high degree of selectivity and sensitivity, minimizing interference from the sample matrix.
Table 3: Hypothetical LC-MS/MS Parameters for Trace Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | e.g., [M+H]+ → Fragment ion |
| Collision Gas | Argon |
| Collision Energy | Optimized for specific transition |
GC-MS for Complex Mixture Characterization (Methodology Focus)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. researchgate.net It is an ideal technique for the characterization of complex mixtures containing volatile and semi-volatile compounds, which in the case of this compound, would be the derivatized sample. researchgate.net
Methodology:
Derivatization and Injection: The sample is derivatized as described in the GC section and injected into the GC. researchgate.net
GC Separation: The volatile derivatives are separated in the GC column based on their boiling points and interaction with the stationary phase. researchgate.net
Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is the most common ionization technique in GC-MS. In EI, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule.
Library Searching: The obtained mass spectrum of an unknown compound can be compared with a library of known spectra (e.g., the NIST library) for identification. This allows for the characterization of byproducts and impurities in the synthesis of this compound.
GC-MS is particularly valuable for identifying isomeric impurities, which may have similar retention times in GC but can often be distinguished by their mass spectra. vscht.cznih.gov
Spectrophotometric and Electrochemical Quantification Methods
Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, are widely employed in pharmaceutical analysis due to their simplicity, speed, and cost-effectiveness. These techniques are based on the principle that a molecule absorbs light at specific wavelengths, and the amount of light absorbed is directly proportional to its concentration.
UV-Vis Spectrophotometry for Concentration Determination
The quantitative determination of this compound can be effectively achieved using UV-Vis spectrophotometry. The pyridine ring, a key structural feature of the molecule, contains a chromophore that absorbs ultraviolet radiation. The position and intensity of this absorption are influenced by substituents on the pyridine ring, such as the bromo and piperidino groups.
For analytical purposes, a solution of this compound is prepared in a suitable solvent that does not interfere with the analyte's absorption spectrum. Common solvents for pyridine derivatives include ethanol, methanol, or dilute acidic solutions, which can help in solubilizing the hydrochloride salt and ensuring consistent spectral characteristics. The UV-Vis spectrum is then recorded over a specific wavelength range to identify the wavelength of maximum absorbance (λmax). The λmax is the wavelength at which the compound exhibits the highest absorbance, providing the best sensitivity and minimizing potential interferences.
Once the λmax is determined, a calibration curve is constructed by preparing a series of standard solutions of this compound at known concentrations. The absorbance of each standard is measured at the λmax. By plotting absorbance versus concentration, a linear relationship is typically observed, adhering to the Beer-Lambert Law. This calibration curve serves as the basis for determining the concentration of the compound in unknown samples by measuring their absorbance and interpolating the concentration from the curve.
Method Validation and Quality Control Protocols in Chemical Analysis
Method validation is a critical component of analytical chemistry, providing documented evidence that a method is suitable for its intended purpose. For the quantification of this compound, a comprehensive validation study ensures the reliability and accuracy of the analytical results. The validation process encompasses several key parameters as outlined by international guidelines.
Linearity, Accuracy, Precision, and Robustness Assessments
Linearity demonstrates the ability of the analytical method to elicit results that are directly proportional to the concentration of the analyte within a given range. For this compound, this is assessed by analyzing a series of dilutions of a standard solution. The resulting data are then plotted to generate a calibration curve, and statistical methods like linear regression are applied. A high correlation coefficient (R²) value, typically greater than 0.99, indicates a strong linear relationship.
Interactive Data Table: Linearity of this compound by UV-Vis Spectrophotometry
| Concentration (µg/mL) | Absorbance at λmax |
| 5 | 0.152 |
| 10 | 0.305 |
| 15 | 0.458 |
| 20 | 0.610 |
| 25 | 0.763 |
Regression Equation: y = 0.0304x + 0.001 Correlation Coefficient (R²): 0.9999
Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies. A known amount of this compound is added to a sample matrix, and the mixture is analyzed. The percentage of the added analyte that is recovered is calculated. High recovery rates, typically within 98-102%, indicate an accurate method.
Interactive Data Table: Accuracy (Recovery) of this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10.0 | 9.95 | 99.5 |
| 15.0 | 15.12 | 100.8 |
| 20.0 | 19.88 | 99.4 |
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Low RSD values, typically less than 2%, demonstrate good precision.
Interactive Data Table: Precision of this compound Analysis
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, over 3 days) |
| 15.0 | 0.85 | 1.25 |
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For UV-Vis spectrophotometry, these parameters could include the wavelength setting, temperature, or the composition of the solvent. The method is considered robust if the results remain consistent despite these minor changes.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These limits are crucial for analyzing low levels of the compound, for instance, in impurity testing or dissolution studies.
LOD and LOQ are often calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the following formulas:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
The standard deviation of the response can be determined from the y-intercepts of regression lines or from the analysis of a series of blank samples.
Interactive Data Table: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Future Directions and Emerging Research Avenues for 3 Bromo 2 Piperidinopyridine, Hcl
Exploration of Novel Synthetic Applications and Transformations
The synthetic utility of 3-Bromo-2-piperidinopyridine, HCl, is predicted to be extensive, primarily revolving around the reactivity of the bromine atom at the 3-position of the pyridine (B92270) ring. This position is ripe for a variety of cross-coupling reactions, which would allow for the introduction of a diverse array of functional groups, thereby generating novel molecular architectures.
Future research will likely focus on established and emerging cross-coupling methodologies. The Suzuki-Miyaura coupling is anticipated to be a cornerstone of these efforts, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids and esters. This would lead to the synthesis of 3-aryl-2-piperidinopyridines, a class of compounds with potential applications in materials science and as pharmaceutical intermediates. Similarly, the Buchwald-Hartwig amination is expected to be a key transformation, allowing for the introduction of various amine and amide functionalities at the 3-position. This would open avenues to libraries of compounds with potential biological activities, given the prevalence of the pyridine-amine motif in bioactive molecules.
Beyond these well-established reactions, emerging synthetic transformations could also be applied. For instance, Sonogashira coupling could be employed to introduce alkyne moieties, providing a gateway to further derivatization through click chemistry or the synthesis of rigid, linear analogues. Furthermore, advancements in photoredox catalysis and other modern synthetic methods could enable novel and previously challenging transformations of the 3-bromo-2-piperidinopyridine scaffold.
A summary of potential synthetic transformations is presented in the table below:
| Reaction Type | Reagents/Catalysts | Potential Products | Research Focus |
| Suzuki-Miyaura Coupling | Palladium catalysts, boronic acids/esters | 3-Aryl/heteroaryl-2-piperidinopyridines | Development of novel materials and pharmaceutical intermediates. |
| Buchwald-Hartwig Amination | Palladium catalysts, amines/amides | 3-Amino/amido-2-piperidinopyridines | Exploration of new biologically active compounds. |
| Sonogashira Coupling | Palladium/copper catalysts, terminal alkynes | 3-Alkynyl-2-piperidinopyridines | Access to click chemistry handles and rigid analogues. |
| Modern Synthetic Methods | Photoredox catalysts, etc. | Novel functionalized derivatives | Expanding the synthetic toolbox for this scaffold. |
Deeper Mechanistic Insights into its Chemical and Biological Roles
A thorough understanding of the reaction mechanisms governing the transformations of this compound, is crucial for optimizing reaction conditions and predicting the outcomes of new synthetic routes. Future research should therefore delve into detailed mechanistic studies of its participation in various chemical reactions. This would involve a combination of experimental techniques, such as kinetic analysis and the isolation and characterization of reaction intermediates, alongside computational modeling to elucidate transition states and reaction pathways.
From a biological perspective, the mechanistic understanding of how 3-Bromo-2-piperidinopyridine and its derivatives interact with biological targets is paramount. While specific biological activities for the parent compound are not yet widely reported, the presence of the 2-piperidinopyridine (B1585375) moiety suggests potential interactions with a range of receptors and enzymes in the central nervous system and other biological systems. Future research should aim to identify specific biological targets through techniques like affinity chromatography, activity-based protein profiling, and computational docking studies. Once targets are identified, detailed mechanistic studies can be undertaken to understand the precise molecular interactions, such as hydrogen bonding, hydrophobic interactions, and potential halogen bonding involving the bromine atom, that govern binding and biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Bromo-2-piperidinopyridine, HCl, and how is purity validated?
- Methodological Answer : Synthesis typically involves halogenation of pyridine derivatives followed by piperidine substitution. For example, bromination of a pyridine precursor using bromine in acetic acid under controlled conditions, followed by nucleophilic substitution with piperidine. Purification via column chromatography (silica gel, gradient elution) is critical. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (comparison of integration ratios for aromatic protons vs. piperidine signals) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation (H332 hazard) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 7.8–8.2 ppm) and piperidine signals (δ 1.5–3.0 ppm). C NMR confirms bromine and chloride substituents.
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ at m/z 261.02) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature Control : Maintain 0–5°C during bromination to avoid over-halogenation.
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for coupling efficiency.
- Yield Analysis : Monitor reactions via TLC (hexane/ethyl acetate 3:1) and optimize stoichiometry (e.g., 1.2 eq. piperidine) .
Q. How can contradictions between experimental and computational spectral data be resolved?
- Methodological Answer :
- Advanced NMR : Use 2D techniques (e.g., HSQC, HMBC) to assign ambiguous signals.
- DFT Calculations : Compare experimental H NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set).
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .
Q. What strategies enable selective functionalization of the pyridine ring in 3-Bromo-2-piperidinopyridine derivatives?
- Methodological Answer :
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions.
- Cross-Coupling : Suzuki-Miyaura reactions (Pd(OAc)2, K2CO3) introduce aryl/heteroaryl groups at the bromine site.
- Protection/Deprotection : Temporarily protect the piperidine nitrogen with Boc groups to prevent side reactions .
Q. How do pH and solvent polarity affect the stability of this compound?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) in buffers (pH 1–13). Monitor decomposition via HPLC.
- Solvent Effects : Polar solvents (e.g., water) accelerate hydrolysis; non-polar solvents (e.g., toluene) enhance stability.
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
